molecular formula C11H13FO2 B1326135 2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane CAS No. 898759-57-4

2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane

Cat. No. B1326135
M. Wt: 196.22 g/mol
InChI Key: QPJFTCJHVNTXTE-UHFFFAOYSA-N
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Description

The compound “2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane” is an organic compound that contains a dioxolane ring (a type of heterocyclic compound) and a fluoromethylphenyl group. Fluorinated compounds are often used in pharmaceuticals and agrochemicals .

Scientific Research Applications

1. Polymer Synthesis and Characterization

  • The compound has been utilized in the synthesis of polymers. For instance, poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] was prepared using a similar compound and characterized for its thermal degradation properties (Coskun et al., 1998).

2. Application in Lithium Battery Materials

  • It has potential applications in materials for lithium batteries. A study showed direct fluorination of 1,3-dioxolan-2-one to yield 4-fluoro-1,3-dioxolan-2-one, which was expected to serve as an additive for lithium-ion secondary batteries (Kobayashi et al., 2003).

3. Utility in Organic Synthesis

  • The compound has been used in the efficient preparation of derivatives like 2-methyl-1,3-dioxolane-2-ethanol, which are valuable in organic synthesis (Petroski, 2002).

4. Photochemical Applications

  • A study on photochromism in polymer films incorporated compounds like 1-(2-methyl-5-p-methylphenyl-thien-3-yl)-2-(2-methyl-5(4-(1,3-dioxolane) phenyl)- thien-3-yl)perfluorocyclopentene, demonstrating potential applications in optical recording (Yang et al., 2006).

5. Study of Hydrolysis Reactions

  • The compound's derivatives have been studied for their hydrolysis reactions, aiding in understanding the reactivity of various intermediates (Katzhendler et al., 1988).

6. Tunable Degradability in Polymers

  • It has been used in the production of degradable polymers, such as copolymers of oligo(ethylene glycol) methyl ether methacrylate and 2-methylene-4-phenyl-1,3-dioxolane (Delplace et al., 2015).

7. Fluorinated Compounds for Electronic Applications

  • The compound's fluorinated derivatives have been synthesized and analyzed for their potential in electronic applications, such as in ultraviolet absorption, fluorescence emission, and cyclic voltammograms (Haonan et al., 2014).

8. Agricultural and Antifungal Applications

  • Novel dioxolane ring compounds, including derivatives of the compound , have shown promise in managing phytopathogen diseases as ergosterol biosynthesis inhibitors (Min et al., 2022).

Safety And Hazards

Safety and hazards would depend on various factors, including the specific properties of the compound and how it’s handled. General safety measures for handling similar organic compounds include avoiding inhalation or skin contact, and using appropriate personal protective equipment .

properties

IUPAC Name

2-[(4-fluoro-2-methylphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8-6-10(12)3-2-9(8)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJFTCJHVNTXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645883
Record name 2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane

CAS RN

898759-57-4
Record name 1,3-Dioxolane, 2-[(4-fluoro-2-methylphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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